![molecular formula C15H20N2O2 B1443861 4-Acetoxyethylmethyltryptamine CAS No. 1445751-40-5](/img/structure/B1443861.png)
4-Acetoxyethylmethyltryptamine
Overview
Description
4-Acetoxyethylmethyltryptamine, also known as 4-AcO-MET or metacetin, is a hallucinogenic tryptamine . It is the acetate ester of 4-HO-MET, and a homologue of 4-AcO-DMT . It is a novel compound with very little history of human use . It is sometimes sold as a research chemical by online retailers .
Molecular Structure Analysis
The molecular formula of 4-Acetoxyethylmethyltryptamine is C15H20N2O2 . The molecular weight is 260.33 g/mol . The IUPAC name is [3- [2- [ethyl (methyl)amino]ethyl]-1 H -indol-4-yl] acetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetoxyethylmethyltryptamine include a molecular weight of 260.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 6, an exact mass of 260.152477885 g/mol, a monoisotopic mass of 260.152477885 g/mol, a topological polar surface area of 45.3 Ų, a heavy atom count of 19, and a complexity of 309 .
Scientific Research Applications
Analytical Characterization
The analytical characterization of N,N-dialkylated tryptamines, including derivatives like 4-acetoxy-DALT, plays a significant role in scientific research. These substances, due to their psychoactive properties, have become relevant in various multidisciplinary research areas. The analytical characterization includes methods like nuclear magnetic resonance spectroscopy (NMR), gas chromatography (GC) mass spectrometry (MS), and others. This comprehensive collection of spectral data supports research communities in encountering newly emerging substances and exploring their clinical and non-clinical uses (Brandt et al., 2017).
Metabolic Study
Investigating the metabolism of 4-Acetoxyethylmethyltryptamine and related substances is crucial for understanding their biological impacts. Studies on in vitro and in vivo metabolism, including the use of human liver microsomes, help in identifying metabolic pathways and potential metabolites. This research is essential for confirming substance abuse in forensic cases and for understanding the biological transformations of these compounds (Bruni et al., 2018).
Pharmacological Effects
Research on substances like 4-Acetoxyethylmethyltryptamine often focuses on their pharmacological effects, particularly their interactions with various serotonin receptors. This includes studies on agonist activity at serotonin receptors, which is crucial for understanding the psychedelic effects of these substances. The research findings are important for developing therapeutic applications in psychiatric disorders and neuropharmacology (Rickli et al., 2016).
Mechanism of Action
Tryptamines, including 4-Acetoxyethylmethyltryptamine, are 5-HT 2A receptor agonists that produce altered perceptions of reality . They share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT). The effects of psychedelics, including those of tryptamines, are mediated by the 5-HT 2A receptor .
Future Directions
properties
IUPAC Name |
[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18/h5-7,10,16H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDKHOOGGJRLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029955 | |
Record name | 4-Acetoxyethylmethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyethylmethyltryptamine | |
CAS RN |
1445751-40-5 | |
Record name | 1H-Indol-4-ol, 3-[2-(ethylmethylamino)ethyl]-, 4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445751-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxyethylmethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetoxyethylmethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETOXYETHYLMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ17NV1P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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